molecular formula C11H7F6N B2531322 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile CAS No. 663884-63-7

3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile

Cat. No.: B2531322
CAS No.: 663884-63-7
M. Wt: 267.174
InChI Key: WSBLPLBXXGQMBT-UHFFFAOYSA-N
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Description

3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a propionitrile moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution, resulting in the formation of the desired nitrile compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the nitrile group to an amine.

    Substitution: The aromatic ring of the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: 3-(3,5-Bis-trifluoromethyl-phenyl)propionic acid.

    Reduction: 3-(3,5-Bis-trifluoromethyl-phenyl)propylamine.

    Substitution: 3-(3,5-Bis-trifluoromethyl-4-nitrophenyl)-propionitrile.

Scientific Research Applications

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding in biochemical research.

Medicine: Due to its fluorinated nature, the compound is explored for its potential use in drug design and development, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.

Industry: In the industrial sector, 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows the compound to interact with intracellular targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole

Comparison: Compared to similar compounds, 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile is unique due to the presence of the propionitrile group, which imparts distinct reactivity and physicochemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBLPLBXXGQMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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